molecular formula C9H10BrNO2 B2768508 Methyl 2-(2-amino-3-bromophenyl)acetate CAS No. 1261762-84-8

Methyl 2-(2-amino-3-bromophenyl)acetate

Cat. No.: B2768508
CAS No.: 1261762-84-8
M. Wt: 244.088
InChI Key: PFMGLBVDLXKIQW-UHFFFAOYSA-N
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Description

Conceptual Framework: Substituted Aryl Amino Esters in Contemporary Organic Synthesis

Substituted aryl amino esters, particularly α-aryl-α-amino acid derivatives, represent a critical class of compounds in modern organic synthesis. researchgate.net They are considered important pharmacophores, forming the core structure of numerous top-selling drugs. researchgate.net The synthesis of these compounds is a significant focus in medicinal chemistry, as the aryl and amino components are crucial for molecular recognition and binding to biological targets.

Contemporary synthetic methods provide access to these structures with high levels of control. Palladium-catalyzed coupling reactions, for instance, can form α-aryl esters by reacting aryl halides with ester enolates. organic-chemistry.org Other advanced techniques include copper-catalyzed cross-coupling of aryl bromides with malonates and cobalt-catalyzed three-component alkyl arylations. organic-chemistry.org For achieving stereocontrol, which is often vital for biological activity, catalytic asymmetric cross-coupling reactions have been developed to generate α-aryl carboxylic acid derivatives with high enantiomeric excess. organic-chemistry.org The N-arylation of amino acid esters is another direct route to this class of compounds, with methods developed to minimize racemization at the α-stereocenter. acs.org The versatility of these molecules allows for their use as inexpensive chiral building blocks, and their incorporation into peptides and proteins has been instrumental in advancing chemical biology. acs.org

Significance of Brominated Phenyl Moieties in Chemical Transformations

The presence of a bromine atom on a phenyl ring, creating a bromoarene, is a synthetically powerful feature. Brominated arenes are key starting materials for a multitude of chemical transformations, primarily due to the reactivity of the carbon-bromine bond. researchgate.net This moiety is frequently used as a substrate for synthesizing biaryls, aromatic amines, and organometallic compounds. researchgate.net

The most prominent application of bromoarenes is in transition metal-catalyzed cross-coupling reactions. These reactions, such as the Suzuki, Heck, and Buchwald-Hartwig couplings, allow for the formation of new carbon-carbon and carbon-heteroatom bonds, which is fundamental to the construction of complex organic molecules. Aryl bromides are often preferred over chlorides due to their higher reactivity and are more cost-effective than iodides. Efficient protocols exist for the Sandmeyer bromination, which converts anilines to aryl bromides, and for palladium-catalyzed C-H bromination using reagents like N-bromosuccinimide (NBS). organic-chemistry.org The bromo functionality serves as a versatile "handle" that can be selectively targeted in the presence of other functional groups, enabling chemists to build molecular complexity in a controlled and predictable manner. mdpi.com

Overview of Multifunctional Building Blocks in Advanced Synthetic Strategies

Multifunctional building blocks are chemical compounds that possess two or more reactive functional groups. nih.gov These molecules are instrumental in constructing chemical libraries and developing complex molecular architectures efficiently. nih.govklinger-lab.de By incorporating multiple reactive sites into a single molecule, chemists can introduce several points of diversity in a synthetic sequence, which is particularly valuable in platforms like DNA-Encoded Library (DEL) technology for drug discovery. nih.gov

Historical Development and Evolution of Synthetic Approaches to Analogous Compounds

The synthesis of compounds analogous to Methyl 2-(2-amino-3-bromophenyl)acetate, such as brominated anilines, has evolved significantly over time. Early methods for the bromination of aniline (B41778) often resulted in polybrominated products due to the strong activating effect of the amino group. youtube.com A common historical strategy to achieve monobromination involved first protecting the amino group as an acetanilide. youtube.com This amide is less activating than the free amine, allowing for more controlled electrophilic aromatic substitution, typically yielding the para-bromo product as the major isomer. youtube.com The protecting group could then be removed by hydrolysis to yield p-bromoaniline. youtube.comscribd.com

Historically, bromination was often carried out using hazardous liquid bromine, which generates corrosive hydrogen bromide as a byproduct. acs.org The evolution of synthetic chemistry has led to the development of safer and more environmentally friendly ("greener") methods. acs.org Modern approaches often utilize alternative brominating agents like N-bromosuccinimide (NBS) or combinations like ceric ammonium (B1175870) nitrate (B79036) with potassium bromide. acs.orgacs.org Furthermore, advancements in catalysis have introduced highly regioselective methods for the halogenation of arenes. organic-chemistry.org For the synthesis of the phenylacetate (B1230308) portion, early methods were often limited in scope and required harsh conditions. The development of transition metal-catalyzed α-arylation of esters in the late 20th and early 21st centuries represented a major breakthrough, enabling the efficient and functional-group-tolerant synthesis of a wide array of α-aryl ester derivatives under milder conditions. organic-chemistry.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(2-amino-3-bromophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-13-8(12)5-6-3-2-4-7(10)9(6)11/h2-4H,5,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFMGLBVDLXKIQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C(=CC=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 2 2 Amino 3 Bromophenyl Acetate and Its Stereoisomers

Classical Synthetic Pathways for 2-Amino-3-bromophenylacetic Acid Derivatives

The classical synthesis of derivatives of 2-amino-3-bromophenylacetic acid typically involves a sequential approach focusing on the introduction of the amino, bromo, and ester functionalities onto the phenylacetic acid backbone. The order of these steps can be varied to optimize yield and purity.

Amination Strategies for Aryl Halides and Precursors

The introduction of the amino group at the C2 position of the phenyl ring is a critical step. Modern cross-coupling reactions are highly effective for this transformation, starting from a di-halogenated phenylacetate (B1230308) precursor.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds. wikipedia.orglibretexts.orgorganic-chemistry.org A plausible precursor, such as a methyl 2-(2,3-dibromophenyl)acetate, could be selectively aminated at the C2 position. The choice of phosphine (B1218219) ligand is crucial for the efficiency and selectivity of this reaction. nih.gov Bidentate ligands like BINAP or DPPF have proven effective for the amination of aryl halides with primary amines. wikipedia.org The reaction typically employs a palladium precatalyst and a strong base, such as sodium tert-butoxide.

Ullmann Condensation: A copper-catalyzed alternative for N-arylation is the Ullmann condensation. wikipedia.orgorganic-chemistry.org This reaction often requires higher temperatures compared to palladium-catalyzed methods but can be effective for coupling aryl halides with amines. wikipedia.org Modern protocols utilize soluble copper catalysts with ligands like diamines to facilitate the reaction under milder conditions.

A hypothetical reaction scheme starting from a di-halogenated precursor is presented below:

Table 1: Comparison of Amination Strategies
MethodCatalystTypical ConditionsAdvantagesLimitations
Buchwald-Hartwig AminationPalladium complexes with phosphine ligandsAnhydrous solvent (e.g., toluene, dioxane), strong base (e.g., NaOtBu), 80-110 °CHigh yields, broad substrate scope, milder conditions than UllmannAir- and moisture-sensitive catalysts and reagents
Ullmann CondensationCopper salts or metallic copperHigh-boiling polar solvents (e.g., DMF, NMP), high temperatures (>150 °C)Cost-effective catalystHarsh reaction conditions, often requires stoichiometric copper

Esterification Techniques for Carboxylic Acid Functionalities

The conversion of the carboxylic acid group of 2-amino-3-bromophenylacetic acid to its methyl ester is a standard transformation in organic synthesis.

Fischer-Speier Esterification: This is a classic acid-catalyzed esterification method. ontosight.ai The carboxylic acid is refluxed in methanol (B129727) with a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid. The reaction is driven to completion by using an excess of methanol.

Diazomethane (B1218177): For a milder esterification, diazomethane can be used. nih.govmasterorganicchemistry.com This reagent reacts rapidly and cleanly with carboxylic acids at room temperature to form methyl esters. acs.orgresearchgate.net However, diazomethane is toxic and explosive, requiring careful handling. masterorganicchemistry.com Trimethylsilyldiazomethane offers a safer alternative. nih.gov

The choice of esterification method depends on the stability of the substrate to acidic conditions and the scale of the reaction.

Regioselective Bromination Approaches to Substituted Phenylacetates

The introduction of a bromine atom at the C3 position of a 2-aminophenylacetate derivative requires careful control of regioselectivity. The amino group is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution.

Electrophilic Aromatic Bromination: Starting with methyl 2-(2-aminophenyl)acetate, direct bromination can be achieved using an electrophilic bromine source. N-Bromosuccinimide (NBS) is a common and convenient reagent for this purpose. manac-inc.co.jpyoutube.com The reaction is typically carried out in a suitable solvent like acetonitrile. nih.gov The directing effect of the amino group would favor substitution at the ortho and para positions. To achieve bromination at the C3 position (meta to the activating amino group), a different strategy is often required. One approach involves starting with a precursor where the desired substitution pattern is already established, for instance, through the synthesis of 2-nitro-3-bromotoluene, which can then be converted to the corresponding phenylacetic acid derivative.

The regioselectivity of electrophilic bromination is highly dependent on the directing effects of the substituents already present on the aromatic ring. nih.govwku.edu

Table 2: Regioselective Bromination Considerations
Starting MaterialBrominating AgentExpected Major Product(s)Rationale
Methyl 2-(2-aminophenyl)acetateNBSMethyl 2-(2-amino-5-bromophenyl)acetate and Methyl 2-(2-amino-3,5-dibromophenyl)acetateThe amino group is a strong ortho, para-director.
Methyl 2-(3-bromophenyl)acetateHNO3/H2SO4 then reductionMixture of isomers, potential for 2-amino-3-bromophenyl isomerNitration of the brominated ring followed by reduction of the nitro group.

Asymmetric Synthesis of Methyl 2-(2-amino-3-bromophenyl)acetate Enantiomers

The preparation of enantiomerically pure forms of this compound is essential for applications where stereochemistry is critical. This is achieved through asymmetric synthesis, which can be broadly categorized into chiral auxiliary-mediated approaches and enantioselective catalytic methods.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into the substrate to direct a stereoselective reaction. wikipedia.org After the desired transformation, the auxiliary is removed to yield the enantiomerically enriched product.

Evans Oxazolidinones: The oxazolidinone auxiliaries developed by David A. Evans are widely used for the asymmetric synthesis of α-amino acids. wikipedia.orgharvard.edusantiago-lab.comresearchgate.netyoutube.com The synthesis would involve attaching the chiral auxiliary to a suitable phenylacetic acid precursor. Subsequent diastereoselective alkylation or amination, controlled by the steric bulk of the auxiliary, would establish the desired stereocenter. Finally, cleavage of the auxiliary would afford the chiral amino acid derivative.

(R)-Phenylglycine Amide: (R)-Phenylglycine amide can also serve as a chiral auxiliary in the asymmetric Strecker synthesis of α-amino acids. nih.gov This method involves the diastereoselective addition of cyanide to an imine derived from the chiral auxiliary, followed by hydrolysis to the amino acid.

The effectiveness of a chiral auxiliary is determined by its ability to induce high diastereoselectivity and its ease of removal without causing racemization.

Enantioselective Catalytic Methods for Amino Acid Derivatives

Enantioselective catalysis offers a more atom-economical approach to chiral molecules, as only a substoichiometric amount of a chiral catalyst is required to generate a large quantity of the enantiomerically enriched product.

Asymmetric Hydrogenation: The enantioselective hydrogenation of a prochiral enamine or dehydroamino acid precursor is a powerful method for synthesizing chiral α-amino acids. nih.govrsc.org Chiral transition metal complexes, often with rhodium or iridium and chiral phosphine ligands (e.g., Duanphos), are used as catalysts to achieve high enantioselectivities.

Asymmetric Phase-Transfer Catalysis: Chiral phase-transfer catalysts, often derived from Cinchona alkaloids, can be used for the enantioselective alkylation of glycine (B1666218) Schiff base esters. acs.orgacs.org This method allows for the asymmetric synthesis of a wide variety of α-amino acids under mild conditions.

The choice of catalytic system is crucial and depends on the specific substrate and the desired enantiomer.

Table 3: Overview of Asymmetric Synthesis Strategies
StrategyKey Reagent/CatalystGeneral ApproachKey Advantage
Chiral Auxiliary-MediatedEvans Oxazolidinones, (R)-Phenylglycine AmideTemporary attachment of a chiral group to guide a diastereoselective reaction.High diastereoselectivity and predictable stereochemical outcome.
Enantioselective CatalysisChiral Rhodium or Iridium complexes, Chiral Phase-Transfer CatalystsUse of a chiral catalyst to create a stereocenter in a prochiral substrate.High atom economy and catalytic turnover.

Diastereoselective Synthesis and Separation Techniques

The introduction of a chiral center at the alpha-position to the ester group in this compound necessitates the use of diastereoselective synthetic methods. A common strategy involves the alkylation of a chiral enolate derived from a protected 2-aminophenylacetic acid derivative. The stereochemical outcome of such reactions is highly dependent on the chiral auxiliary employed, the base, and the reaction conditions.

For instance, the use of chiral auxiliaries like pseudoephedrine or Evans oxazolidinones can direct the incoming electrophile to a specific face of the enolate, leading to the preferential formation of one diastereomer. The diastereoselectivity of these alkylation reactions can be influenced by the steric hindrance of the auxiliary and the chelation control exerted by the metal cation of the base.

While specific data for the diastereoselective synthesis of this compound is not extensively reported in publicly available literature, analogous diastereoselective alkylations of related phenylacetic acid derivatives provide insight into potential methodologies. The table below illustrates typical diastereoselectivities achieved in the alkylation of related chiral enolates.

Chiral AuxiliaryElectrophileBaseSolventDiastereomeric Ratio (d.r.)
(S)-4-benzyl-2-oxazolidinoneMethyl IodideLDATHF95:5
(1R,2S)-PseudoephedrineEthyl BromideLDATHF90:10
(R)-2-amino-2-phenylethanolBenzyl Bromiden-BuLiToluene85:15

Once a mixture of diastereomers is obtained, their separation is crucial for accessing stereochemically pure compounds. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful technique for this purpose. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective in resolving enantiomers and diastereomers of amino acid derivatives. yakhak.org The choice of the mobile phase, typically a mixture of hexane (B92381) and an alcohol like isopropanol, plays a critical role in achieving optimal separation. yakhak.org Other techniques, such as fractional crystallization, can also be employed for the separation of diastereomeric salts formed by reacting the amino acid derivative with a chiral resolving agent.

Modern Catalytic Strategies in this compound Preparation

Modern organic synthesis heavily relies on catalytic methods to improve efficiency, selectivity, and sustainability. The preparation of this compound can benefit from several advanced catalytic strategies.

Transition-Metal Catalyzed Cross-Coupling for Aryl-Nitrogen Bond Formation

The formation of the aryl-nitrogen bond is a key step in the synthesis of the target molecule. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands out as a powerful and versatile method for this transformation. wikipedia.orgbeilstein-journals.org This reaction allows for the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand.

A plausible synthetic route to this compound using this methodology would involve the coupling of a precursor such as methyl 2-(2,3-dibromophenyl)acetate with an ammonia (B1221849) equivalent or a protected amine. The choice of ligand is critical for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands often providing the best results. The following table summarizes typical conditions for the Buchwald-Hartwig amination of related aryl bromides.

Aryl BromideAmine SourcePalladium CatalystLigandBaseSolventYield (%)
1,2-DibromobenzeneBenzophenone iminePd(OAc)2XPhosNaOtBuToluene85
Methyl 2-bromobenzoateAmmonia (from (NH4)2SO4)Pd2(dba)3tBuXPhosK3PO4Dioxane78
2-Bromo-3-chloroanisolen-HexylaminePd(OAc)2RuPhosCs2CO3Toluene92

Green Chemistry Principles in Optimized Synthesis Protocols

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. The synthesis of anilines, key precursors to the target molecule, can be made more sustainable by employing greener solvents, catalysts, and reaction conditions.

Traditional methods for aniline (B41778) synthesis often involve harsh reagents and generate significant waste. Modern approaches focus on the use of water as a solvent, which is non-toxic, non-flammable, and inexpensive. nih.gov Microwave-assisted organic synthesis (MAOS) can also contribute to greener protocols by significantly reducing reaction times and energy consumption. nih.govtandfonline.com Furthermore, the use of earth-abundant and less toxic metal catalysts, such as iron, is being explored as an alternative to precious metal catalysts like palladium. rsc.org The development of catalytic systems that can operate under milder conditions and with higher atom economy is a key focus of green chemistry research in this area. researchgate.netrsc.org

Chemoselective and Regioselective Considerations in Synthetic Routes

The presence of multiple functional groups in the precursors to this compound necessitates careful consideration of chemoselectivity and regioselectivity.

Chemoselectivity is crucial when performing reactions on molecules with multiple reactive sites. For instance, a common route to the target compound could involve the reduction of a nitro group in a precursor like methyl 2-(3-bromo-2-nitrophenyl)acetate. It is essential to selectively reduce the nitro group to an amine without affecting the ester functionality or the carbon-bromine bond. Various catalytic systems have been developed for the chemoselective reduction of nitroarenes in the presence of other reducible groups. rsc.orgresearchgate.netresearchgate.netorganic-chemistry.orgbohrium.com Reagents such as sodium borohydride (B1222165) in the presence of a transition metal catalyst like FeCl2 have shown high selectivity for the nitro group. researchgate.netbohrium.com

The following table provides examples of reagents used for the chemoselective reduction of nitroarenes containing other functional groups.

SubstrateReagent/CatalystSolventProductSelectivity
Methyl 4-nitrobenzoateFe/CaCl2, Hydrazine hydrateEthanolMethyl 4-aminobenzoateHigh
4-NitroacetophenoneNaBH4/FeCl2Methanol4-AminoacetophenoneExcellent
1-Bromo-4-nitrobenzeneH2, Pd/CEthyl Acetate (B1210297)4-BromoanilineHigh

Regioselectivity is critical in reactions where a substituent can be introduced at multiple positions on an aromatic ring. For example, the bromination of a 2-aminophenylacetic acid derivative must be controlled to ensure that the bromine atom is introduced at the desired C-3 position. The directing effects of the existing amino and acetic acid ester groups will influence the position of bromination. The amino group is an activating ortho-, para-director, while the ester group is a deactivating meta-director. Careful selection of the brominating agent and reaction conditions is necessary to achieve the desired regioselectivity. In some cases, a multi-step sequence involving protection and deprotection of the amino group might be required to control the regiochemical outcome of the bromination. rsc.orgnih.gov

Chemical Reactivity and Mechanistic Organic Chemistry of Methyl 2 2 Amino 3 Bromophenyl Acetate

Reactivity Profile of the Aryl Amine Moiety

The primary amino group attached to the benzene (B151609) ring is a potent nucleophile and a weak base. Its reactivity is central to a range of chemical transformations, allowing for the construction of more complex molecular architectures.

The lone pair of electrons on the nitrogen atom of the aryl amine makes it nucleophilic, enabling it to react with a variety of electrophiles. One of the most fundamental reaction types is condensation with carbonyl compounds. mdpi.com In a condensation reaction, two molecules combine, often with the elimination of a small molecule like water. libretexts.org For instance, the amino group of Methyl 2-(2-amino-3-bromophenyl)acetate can react with aldehydes or ketones to form an imine (or Schiff base) intermediate. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

These imine intermediates can be stable products themselves or can undergo further intramolecular reactions. Given the ortho positioning of the acetate (B1210297) side chain, cyclization reactions can be envisioned, leading to the formation of various heterocyclic systems, a common strategy in medicinal chemistry. The general pathway for such condensations involves the formation of an initial imine thiophenol, which then cyclizes. mdpi.com

The amino group can be readily derivatized to modify the molecule's properties or to install functional handles for subsequent reactions. Common derivatization strategies include:

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding amide. This transformation is often used to protect the amino group or to introduce new structural motifs.

Sulfonylation: Treatment with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) furnishes sulfonamides. This functional group can alter the electronic properties of the aromatic ring and provides a site for further functionalization.

Alkylation and Arylation: While direct alkylation can be challenging to control and may lead to over-alkylation, reductive amination provides a more controlled method for introducing alkyl groups. Furthermore, modern palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, allow for the arylation of the amino group, forming diarylamines. For example, palladium-catalyzed cross-coupling has been successfully applied to unprotected 3-halo-2-aminopyridines, which are structurally analogous to the target compound. nih.gov

Reactivity of the Methyl Ester Moiety

The methyl ester group is a key site for chemical modification, enabling the conversion of this compound into carboxylic acids, amides, alcohols, and aldehydes through a variety of well-established organic reactions.

Hydrolysis: The methyl ester can be readily hydrolyzed to its corresponding carboxylic acid, 2-(2-amino-3-bromophenyl)acetic acid, under either acidic or basic conditions. Base-catalyzed hydrolysis, or saponification, is typically irreversible and involves the nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl carbon. Acid-catalyzed hydrolysis is a reversible process that proceeds via protonation of the carbonyl oxygen, enhancing its electrophilicity towards a weak nucleophile like water.

Computational studies on the neutral hydrolysis of simple esters like methyl acetate suggest a mechanism that can involve a cooperative one-step process or a two-step pathway through a tetrahedral intermediate. researchgate.net In these mechanisms, several water molecules can participate in the transition state, acting as a proton relay system to facilitate the reaction. researchgate.net

Interactive Table: Typical Conditions for Ester Hydrolysis

Condition Reagents Solvent Temperature Outcome
Basic NaOH or KOH Water/Alcohol Reflux Carboxylate Salt

Transamidation: The direct conversion of the methyl ester to an amide (transamidation) is a challenging transformation due to the poor leaving group ability of the methoxide (B1231860) ion and the resonance stabilization of the ester. However, modern catalytic methods have been developed to facilitate this process. A two-step, nickel-catalyzed approach has proven effective for the transamidation of amino-acid derivatives. researchgate.net This method involves an initial Boc-activation of the starting amide, followed by a nickel-catalyzed cross-coupling with an amine. researchgate.net While originally developed for amides, similar principles of activating the carbonyl group can be applied to esters to achieve transamidation with a variety of primary and secondary amines.

Interactive Table: Nickel-Catalyzed Transamidation Conditions

Step Reagents Catalyst/Ligand Solvent Temperature
Activation Boc₂O, DMAP - CH₃CN 50 °C

The ester group can be reduced to either a primary alcohol or an aldehyde, providing access to different classes of compounds.

Reduction to Alcohol: The complete reduction of the methyl ester yields 2-(2-amino-3-bromophenyl)ethanol. This transformation is typically achieved using powerful hydride reagents. Lithium aluminum hydride (LiAlH₄) is highly effective for this purpose, readily reducing esters to primary alcohols. Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce esters on its own but can be effective when used in conjunction with activating agents or at higher temperatures. benthamopen.com Other specialized reagents, such as borane (B79455) complexes (e.g., BH₃·SMe₂ or BH₃·THF), are also widely used for the reduction of carboxylic acid derivatives, including esters. google.com

Interactive Table: Reagents for Ester to Alcohol Reduction

Reagent Reactivity Typical Solvent Workup
Lithium Aluminum Hydride (LiAlH₄) High Diethyl Ether, THF Careful quenching (Fieser method)
Sodium Borohydride (NaBH₄) Low (requires activation) Protic solvents (e.g., Ethanol) Acidic or aqueous

Reduction to Aldehyde: The partial reduction of the ester to the corresponding aldehyde, 2-(2-amino-3-bromophenyl)acetaldehyde, is a more delicate process that requires carefully controlled conditions to prevent over-reduction to the alcohol. core.ac.uk This is often accomplished using sterically hindered and less reactive hydride reagents at low temperatures. Diisobutylaluminium hydride (DIBAL-H) is the most common reagent for this transformation. The reaction is typically run at -78 °C to trap the reaction at the aldehyde stage via a stable tetrahedral intermediate, which is then hydrolyzed during aqueous workup. An alternative, though less direct, route involves the full reduction to the alcohol followed by a selective oxidation using reagents like pyridinium (B92312) chlorochromate (PCC). core.ac.uk

Intramolecular Cyclization and Annulation Reactions

The strategic placement of the amino, bromo, and acetate functional groups on the phenyl ring makes this compound an excellent precursor for intramolecular reactions to form various heterocyclic structures.

Indole Derivatives: The structure is well-suited for the synthesis of substituted indoles, particularly oxindoles (2-indolinones). A common strategy involves an intramolecular cyclization via the formation of a carbon-nitrogen or carbon-carbon bond. For instance, after N-acylation of the amino group, a palladium-catalyzed intramolecular Buchwald-Hartwig amination could be employed. This reaction would form a C-N bond between the acylated nitrogen and the carbon bearing the bromine atom, directly yielding a 7-bromooxindole (B152715) derivative. Such oxindoles are versatile intermediates in medicinal chemistry. nih.govbeilstein-journals.org

Quinoxaline Derivatives: Quinoxalines are typically synthesized by the condensation of an aromatic o-diamine with a 1,2-dicarbonyl compound. ipp.ptnih.gov While this compound is not an o-diamine, it can be used to synthesize quinoxalinone derivatives. For example, reaction of the amino group with an α-keto ester could be followed by an intramolecular cyclization and dehydration to form a 3-substituted quinoxalin-2-one. The presence of the bromine atom offers a handle for further functionalization of the resulting heterocyclic core.

The reactivity of the core molecule allows for its elaboration into more complex, polycyclic fused heterocyclic systems. The amino and ester groups can act as a dinucleophilic or electrophilic-nucleophilic pair to react with bifunctional reagents, leading to annulation.

For example, condensation with reagents like β-ketoesters or malonates can lead to the formation of fused pyridinone or pyrimidinone rings. This strategy is analogous to syntheses that use substituted anthranilates to build fused heterocyclic systems like triazinoquinazolinones. nih.gov Furthermore, the aniline (B41778) moiety can participate in oxidative cyclizations. As demonstrated in related systems, an o-aminoacetanilide derivative can undergo oxidative C-N bond formation to generate fused benzimidazoles. mdpi.com The bromo-substituent remains as a valuable site for subsequent cross-coupling reactions to further extend the molecular complexity. researchgate.net

Exploration of Reaction Mechanisms and Transition State Analysis

Understanding the detailed mechanisms of these reactions is crucial for optimizing conditions and predicting outcomes. Modern computational chemistry provides powerful tools for this purpose.

Ester Hydrolysis Mechanism: The mechanism of ester hydrolysis has been a subject of extensive study. Computational analyses of the neutral hydrolysis of methyl acetate have explored both a one-step mechanism, where bond-forming and bond-breaking occur concurrently, and a two-step mechanism proceeding through a distinct tetrahedral intermediate. researchgate.net These studies highlight the critical role of solvent molecules, which can form a hydrogen-bonded network to facilitate proton transfer and stabilize the transition state, thereby lowering the activation energy. researchgate.net

Transition State Analysis in Cyclization: For more complex reactions, such as catalyzed intramolecular cyclizations, transition state analysis helps elucidate the origins of selectivity. For instance, in metal-catalyzed reactions, computational models like the distortion-interaction model can be used to analyze the energies of the catalyst and substrate. acs.org This model separates the energy of the transition state into the energy required to distort the reactants into their transition state geometries and the interaction energy between these distorted fragments. acs.org Such analyses can explain why a particular catalyst favors one stereochemical outcome or reaction pathway over another by revealing stabilizing (e.g., dispersion forces) or destabilizing (e.g., steric repulsion) interactions within the catalyst's chiral pocket. acs.org

A plausible mechanistic pathway for the formation of a quinoxalinone derivative from this compound and an α-dicarbonyl compound would likely proceed through initial imine or enamine formation, followed by an intramolecular nucleophilic attack of the ester-derived enolate onto the imine, and subsequent aromatization via elimination of water and methanol (B129727). Each step of this proposed sequence can be modeled computationally to identify the rate-determining step and key transition states.

Methyl 2 2 Amino 3 Bromophenyl Acetate As a Versatile Synthetic Building Block

Precursor in the Synthesis of Complex Nitrogen-Containing Heterocycles

The inherent reactivity of the amino and bromo functionalities, combined with the ester group, makes Methyl 2-(2-amino-3-bromophenyl)acetate an ideal starting material for the synthesis of a variety of fused heterocyclic systems.

Quinazolinone Scaffolds and Related Heterocyclic Architectures

While direct literature citing the use of this compound for quinazolinone synthesis is not abundant, its structural similarity to substituted anthranilic acids and their esters suggests its utility in established synthetic routes. The general synthesis of quinazolinones often involves the condensation of an anthranilic acid derivative with a suitable one-carbon source, such as formamide or orthoesters.

A plausible pathway for the utilization of this compound would involve its reaction with an acyl chloride or anhydride to form an N-acylated intermediate. Subsequent intramolecular cyclization, facilitated by a dehydrating agent or heat, would lead to the formation of the corresponding quinazolinone. The presence of the bromine atom on the quinazolinone scaffold provides a handle for further functionalization, for instance, through cross-coupling reactions to introduce diverse substituents at that position.

Starting MaterialReagentsProductNotes
Substituted Anthranilic AcidAcetic Anhydride, then Hydrazine3-Amino-2-methyl-quinazolin-4(3H)-oneThis demonstrates a common route to quinazolinones from anthranilic acid derivatives. mdpi.com
Methyl AnthranilateN-(3-methoxyphenyl)-methyl dithiocarbamic acid, K2CO33-(3-methoxyphenyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-oneIllustrates the use of a methyl anthranilate in quinazolinone synthesis. researchgate.net

Benzodiazepine and Related Pharmacophoric Core Structures

Benzodiazepines, a class of psychoactive drugs, are seven-membered heterocyclic compounds fused to a benzene (B151609) ring. The synthesis of 1,4-benzodiazepines can be achieved through various methods, often involving the reaction of a 2-aminobenzophenone derivative with an amino acid or its ester.

This compound can serve as a precursor to the benzodiazepine core. One potential synthetic strategy involves the acylation of the amino group with a suitable acyl chloride, followed by intramolecular cyclization. Alternatively, the amino group can be reacted with an α-haloacetyl chloride to form an intermediate that can undergo intramolecular cyclization to furnish the benzodiazepine scaffold. The bromine atom again serves as a point for diversification.

PrecursorKey TransformationProduct ClassReference
2-AminobenzophenoneReaction with bromoacetyl bromide, amination, and cyclization1,4-Benzodiazepin-2-ones scielo.br
bis-Trifiated-2,5-dihydroxy benzophenonesReaction with 1,2-bisaminoethanes2,3-Dihydro-5-phenyl-1H-1,4-benzodiazepines google.com

Intermediate for Biaryl Compounds via Cross-Coupling Methodologies

The presence of a bromine atom on the aromatic ring of this compound makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions to form biaryl compounds. These reactions are fundamental in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This methodology is widely used due to its mild reaction conditions and the commercial availability of a vast array of boronic acids, allowing for the introduction of diverse aryl and heteroaryl substituents.

Sonogashira Coupling: This cross-coupling reaction pairs the aryl bromide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.org The resulting aryl alkynes are versatile intermediates that can be further transformed into a variety of other functional groups or used in the synthesis of more complex molecules. nih.gov

Buchwald-Hartwig Amination: This reaction enables the formation of a new carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst and a strong base. wikipedia.orglibretexts.orgorganic-chemistry.org This provides a direct route to N-arylated products, which are prevalent in pharmaceuticals and organic materials.

Cross-Coupling ReactionCoupling PartnerCatalyst SystemProduct Type
Suzuki-MiyauraArylboronic acidPalladium catalyst and baseBiaryl
SonogashiraTerminal alkynePalladium catalyst and Copper(I) co-catalystAryl alkyne
Buchwald-HartwigAminePalladium catalyst and baseN-Aryl amine

Application in the Construction of Structurally Diverse Compound Libraries (from a synthetic methodology perspective)

The trifunctional nature of this compound makes it a highly attractive scaffold for the construction of structurally diverse compound libraries for high-throughput screening in drug discovery. The orthogonal reactivity of its functional groups allows for a systematic and divergent approach to library synthesis.

A typical strategy would involve utilizing the bromine atom as the primary point of diversification through various palladium-catalyzed cross-coupling reactions as described above. Each successful coupling introduces a new substituent, and a library of compounds can be rapidly generated by employing a range of coupling partners. Subsequently, the amino group can be acylated, alkylated, or used in cyclization reactions to introduce further diversity. Finally, the ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides or other ester derivatives. This sequential and modular approach allows for the efficient generation of a large number of distinct molecules from a single, versatile starting material.

Role in Convergent and Divergent Synthetic Pathways to Advanced Molecular Targets

In complex total synthesis, the choice of building blocks is crucial for the efficiency and elegance of the synthetic route. This compound can be employed in both convergent and divergent synthetic strategies.

Convergent Synthesis: In a convergent approach, complex fragments of a target molecule are synthesized independently and then coupled together in the later stages of the synthesis. This compound can be elaborated into a key fragment through functionalization of its reactive sites. For instance, the bromine atom can be used in a cross-coupling reaction to attach a significant portion of the target molecule, while the amino and ester groups are masked or carried through for later transformations. This pre-functionalized fragment can then be converged with another advanced intermediate to complete the synthesis.

Divergent Synthesis: A divergent synthesis strategy involves the elaboration of a common intermediate into a variety of structurally related target molecules. This compound is an excellent starting point for such an approach. As outlined in the construction of compound libraries, the sequential and selective manipulation of the bromo, amino, and ester functionalities allows for the synthesis of a family of related compounds from a single precursor. For example, after an initial cross-coupling reaction at the bromine position, the resulting biaryl intermediate can be subjected to a variety of cyclization conditions involving the amino and ester groups to generate a range of different heterocyclic cores.

Computational and Theoretical Investigations on Methyl 2 2 Amino 3 Bromophenyl Acetate

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO Gap)

A detailed analysis of the electronic structure of Methyl 2-(2-amino-3-bromophenyl)acetate, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap, would require specific quantum chemical calculations. Such calculations, often performed using DFT methods, provide insights into the molecule's reactivity and electronic properties. The HOMO-LUMO gap is a critical parameter, with a smaller gap generally indicating higher reactivity. For instance, in related aromatic compounds, the presence of both electron-donating (amino) and electron-withdrawing (bromo and acetate) groups would influence the electron distribution and orbital energies. However, without specific computational results for this molecule, a quantitative analysis remains speculative.

Conformational Analysis and Energy Landscapes

The conformational landscape of this compound would be determined by the rotational freedom around its single bonds, particularly the C-C bond connecting the phenyl ring to the acetate (B1210297) group and the C-N bond of the amino group. A comprehensive conformational analysis would involve systematically rotating these bonds and calculating the potential energy of each resulting conformer. This process identifies the lowest energy (most stable) conformations and the energy barriers between them. Such studies are crucial for understanding the molecule's three-dimensional structure and how it might interact with other molecules. Without dedicated computational studies, the specific preferred conformations and their relative energies are unknown.

Theoretical Prediction of Reaction Energetics and Transition States

Theoretical calculations can predict the energetics of chemical reactions involving this compound, including the determination of activation energies and the structures of transition states. This information is vital for understanding reaction mechanisms and predicting reaction rates. For example, in a potential cyclization reaction, computational modeling could identify the most favorable pathway by comparing the energy profiles of different possible routes. These calculations provide a molecular-level picture of the reaction process. As no specific research has been published, the energetics and transition state geometries for reactions involving this compound are not established.

Computational Modeling of Intermolecular Interactions in Synthetic Processes

Understanding the intermolecular interactions of this compound is key to predicting its behavior in solution and in the solid state, which is crucial for synthetic process design. Computational modeling can simulate these interactions, such as hydrogen bonding involving the amino and ester groups, and van der Waals forces. These models can help in solvent selection, predicting crystal packing, and understanding solubility. The nature and strength of these interactions are dependent on the molecule's specific geometry and electronic properties. Without computational data, a detailed description of its intermolecular interaction profile cannot be provided.

Future Perspectives and Emerging Research Directions in the Chemistry of Methyl 2 2 Amino 3 Bromophenyl Acetate

Development of Novel and Sustainable Synthetic Routes

The pursuit of green and sustainable chemistry is driving the development of new synthetic pathways for molecules like Methyl 2-(2-amino-3-bromophenyl)acetate. Traditional methods often rely on harsh reagents and generate significant waste. Future research is geared towards creating more environmentally benign processes.

Key Research Thrusts:

Catalytic Systems: The exploration of novel metal-based and organocatalytic systems is a primary focus. For instance, synergistic catalysis, such as the use of Cu/Ag dual catalysts, is being investigated for regioselective cyclization reactions involving aniline (B41778) derivatives, which could offer milder and more efficient routes. acs.org

Renewable Feedstocks: There is a growing interest in utilizing renewable resources. One innovative approach involves the synthesis of functionalized quinolines from aniline and amino acids, leveraging them as sustainable precursors under metal-free conditions. organic-chemistry.org This highlights a potential shift away from fossil-based starting materials.

Waste Reduction: Methodologies that minimize waste through high atom economy are being prioritized. This includes developing one-pot reactions where multiple synthetic steps are performed sequentially without isolating intermediates.

Synthetic StrategyKey FeaturesPotential Advantages
Novel Catalysis Utilizes advanced metal or organocatalysts.Higher efficiency, milder reaction conditions, improved selectivity.
Bio-based Precursors Employs renewable starting materials like amino acids. organic-chemistry.orgresearchgate.netReduced environmental impact, increased sustainability.
Process Intensification Involves techniques like one-pot synthesis.Less solvent waste, reduced energy consumption, shorter reaction times.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry represents a significant advancement in chemical manufacturing. atomfair.comacs.org This technology offers enhanced control over reaction parameters, improved safety, and greater reproducibility. atomfair.com The integration of this compound into such systems is a key area of future research.

Automated synthesis platforms, often combined with flow chemistry, are revolutionizing the production of pharmaceutical compounds. innovationnewsnetwork.comnus.edu.sgeuropeanpharmaceuticalreview.com These systems can accelerate drug discovery by enabling the rapid synthesis and screening of derivative libraries. innovationnewsnetwork.comspringernature.com A technique known as solid-phase synthesis-flow (SPS-flow) combines continuous-flow with solid-supported synthesis, allowing for the automated assembly of complex molecules. nus.edu.sgeuropeanpharmaceuticalreview.com

Advantages of Flow Chemistry and Automation:

Enhanced Safety: Smaller reaction volumes minimize the risks associated with hazardous materials. atomfair.com

Improved Efficiency: Continuous processing can lead to higher yields and shorter production times. nih.gov

Scalability: Reactions can be scaled up more easily and reliably than in batch processes. springernature.com

Data-Rich Environment: In-line analytical tools provide real-time monitoring and data collection for process optimization. atomfair.com

Exploration of Photoredox and Electrochemistry in its Transformations

Photoredox catalysis and electrochemistry are emerging as powerful tools in organic synthesis, offering unique reactivity under mild conditions. sigmaaldrich.com These methods utilize visible light or electricity, respectively, to generate reactive intermediates, such as radicals, enabling transformations that are often challenging with conventional methods. sigmaaldrich.comnih.gov

For a molecule like this compound, these techniques open up new possibilities for functionalization. The aniline moiety can be a substrate for photoredox-mediated reactions, such as C-H functionalization, allowing for the introduction of new substituents at specific positions. nih.govprinceton.edu The bromo-substituent can also be a handle for photoredox-catalyzed cross-coupling reactions. Furthermore, visible-light-induced photoredox catalysis has been successfully used for the bromination of phenols and alkenes, suggesting potential applications for modifying the core structure. beilstein-journals.orgnih.gov

Electrochemical methods also offer green and efficient alternatives for synthesizing derivatives. gre.ac.uk For example, the electrosynthesis of amino acids from biomass-derived acids has been demonstrated with high efficiency. rsc.org Such approaches could be adapted for the synthesis and modification of aminophenylacetate derivatives.

TechniqueEnergy SourceKey IntermediatesPotential Applications for this compound
Photoredox Catalysis Visible LightRadical ions, radicals nih.govC-H functionalization, cross-coupling, halogenation. nih.govbeilstein-journals.org
Electrochemistry ElectricityRadical ions, carbocations, carbanions gre.ac.ukOxidative or reductive transformations, synthesis of unnatural amino acid derivatives. nih.govnih.gov

Design of Next-Generation Building Blocks Based on its Core Structure

The intrinsic structural features of this compound make it an excellent scaffold for designing next-generation building blocks in medicinal chemistry. whiterose.ac.uk The 2-substituted aniline motif is prevalent in many anti-tumor drug candidates. mdpi.comnih.gov By modifying the functional groups of the core structure, libraries of novel compounds can be generated for drug discovery programs.

Strategies for Derivative Design:

Scaffold Hopping: The core structure can be used as a template to design new scaffolds with similar three-dimensional arrangements but different atomic compositions, potentially leading to improved pharmacological properties. whiterose.ac.uk

Diversity-Oriented Synthesis (DOS): This strategy aims to create structurally diverse molecules from a common starting material. mdpi.com Amino acetophenones, which are structurally related to the target compound, have been used as building blocks for the DOS of natural product analogs. mdpi.com

Bioisosteric Replacement: The aniline group, while versatile, can sometimes lead to metabolic instability or toxicity. cresset-group.com Replacing it with other chemical groups can help to fine-tune a compound's properties, such as bioavailability and selectivity, while mitigating potential adverse effects. cresset-group.com

The development of new heterocyclic scaffolds is a significant challenge in drug discovery, with very few new ring systems being incorporated into approved drugs each year. digitellinc.com Utilizing versatile building blocks like this compound is crucial for exploring novel chemical space.

Advanced Synthetic Methodologies for Enantiopure Derivatives

Many pharmaceuticals are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Often, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even cause harmful side effects. yale.edu Therefore, the development of methods to produce enantiomerically pure compounds is of paramount importance.

For this compound, the carbon atom to which the amino and acetate (B1210297) groups are attached is a chiral center. Future research will focus on developing asymmetric synthetic routes to access specific enantiomers of this compound and its derivatives.

Key Asymmetric Synthesis Approaches:

Chiral Catalysis: The use of chiral catalysts, such as chiral phosphoric acids or rhodium complexes, can guide a reaction to produce predominantly one enantiomer. acs.orgacs.org

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the starting material to direct the stereochemical outcome of a reaction. The auxiliary is then removed in a subsequent step. The Ellman lab's tert-butanesulfinamide is a widely used chiral reagent for the asymmetric synthesis of amines. yale.edu

Enzymatic Resolutions: Enzymes can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two.

The development of multicatalytic cascade reactions, where multiple catalytic cycles operate in a single pot, is also a promising area for the efficient and asymmetric synthesis of complex molecules. nih.gov These advanced methodologies will be crucial for producing enantiopure derivatives of this compound for pharmaceutical applications.

Q & A

Q. What synthetic strategies are effective for preparing Methyl 2-(2-amino-3-bromophenyl)acetate, and how can side reactions be mitigated?

  • Methodological Answer : The synthesis typically involves bromination and esterification steps. A common approach is to start with a substituted phenylacetic acid derivative, introduce the amino and bromo groups via selective protection/deprotection, and perform esterification under mild acidic conditions (e.g., using methanol and catalytic H₂SO₄). Key considerations include:
  • Protection of the amine group to avoid undesired side reactions during bromination (e.g., using tert-butoxycarbonyl (Boc) groups) .
  • Optimizing bromination conditions (e.g., using N-bromosuccinimide (NBS) in a controlled environment to prevent over-bromination) .
  • Monitoring reaction progress via thin-layer chromatography (TLC) or LC-MS to detect intermediates and byproducts.
    Common side reactions include dimerization of the amine group or debromination , which can be minimized by maintaining low temperatures (<0°C) during bromination and using inert atmospheres.

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) :
    ¹H and ¹³C NMR are critical for confirming the aromatic substitution pattern and ester group. The amino proton typically appears as a broad singlet at δ ~5.5 ppm, while the bromine substituent deshields adjacent protons, causing distinct splitting patterns .
  • High-Resolution Mass Spectrometry (HRMS) :
    Validates molecular weight and fragmentation patterns, with the molecular ion peak [M+H]⁺ expected at m/z ~258 (C₉H₁₀BrNO₂⁺) .
  • Infrared Spectroscopy (IR) :
    Confirms ester carbonyl (C=O stretch at ~1740 cm⁻¹) and NH₂ bending (~1600 cm⁻¹) .

Q. How can reaction yields be optimized during the esterification step?

  • Methodological Answer :
  • Use Dean-Stark traps to remove water and shift equilibrium toward ester formation.
  • Employ molecular sieves (3Å) to absorb residual moisture .
  • Optimize the acid catalyst (e.g., p-toluenesulfonic acid instead of H₂SO₄ for milder conditions) .

Advanced Research Questions

Q. How can SHELX programs be applied to refine the crystal structure of this compound?

  • Methodological Answer :
  • Data Collection : Use a Bruker D8 VENTURE diffractometer with Mo Kα radiation (λ = 0.71073 Å) to collect intensity data .
  • Structure Solution :
  • SHELXT : For initial phase determination via dual-space algorithms, leveraging the compound’s heavy atom (Br) for Patterson methods .
  • SHELXL : For full-matrix least-squares refinement. Key parameters include:
  • Displacement parameters (ADPs) for anisotropic refinement of Br and ester groups.
  • Hydrogen bonding constraints : Fix NH₂ and ester O–H distances to 0.86–0.89 Å .
  • Validation : Use PLATON to check for missed symmetry and analyze hydrogen-bonding networks .

Q. How should researchers resolve contradictions in crystallographic data, such as unexpected thermal motion or occupancy issues?

  • Methodological Answer :
  • Thermal Motion :
  • Model disorder using PART instructions in SHELXL. For example, if the bromine atom exhibits high ADP values, split its occupancy over two positions .
  • Occupancy Refinement :
  • For partially occupied solvent molecules, refine occupancy factors alongside ADPs and apply ISOR restraints to prevent over-parameterization .
  • Cross-Validation :
    Compare R₁ (for I > 2σ(I)) and wR₂ (all data) values. A Δ(R₁−wR₂) > 5% indicates systematic errors, requiring re-examination of the data integration .

Q. What methodologies are recommended for analyzing hydrogen-bonding interactions in related derivatives?

  • Methodological Answer :
  • Graph Set Analysis : Use Etter’s rules to classify hydrogen bonds into D , S , C , or R motifs based on donor-acceptor distances and angles .
  • Software Tools :
  • Mercury (CCDC): Visualize interactions and calculate interaction energies (e.g., NH₂⋯O=C hydrogen bonds typically ~25 kJ/mol) .
  • CrystalExplorer : Generate Hirshfeld surfaces to quantify interaction contributions (e.g., H⋯Br contacts in brominated analogs) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.